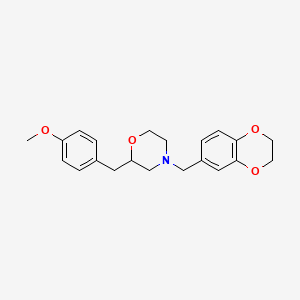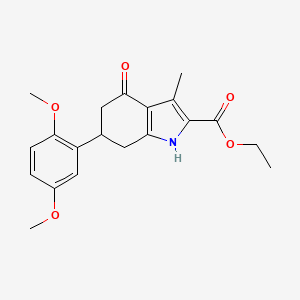![molecular formula C21H31N3O3S B5958280 [1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B5958280.png)
[1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol: is a complex organic compound with a unique structure that combines a benzyl group, an imidazole ring, and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the benzyl and sulfonyl groups. The final step involves the attachment of the piperidine moiety and the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, resulting in the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid, while substitution reactions can introduce a wide range of functional groups to the benzyl or imidazole moieties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular pathways.
Medicine: In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of imidazole or piperidine receptors is beneficial.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of [1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The imidazole ring is known to interact with metal ions and enzymes, while the piperidine moiety can influence neurotransmitter receptors. These interactions can result in changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Bromomethyl methyl ether: A compound used in organic synthesis as a methylating agent.
Uniqueness: What sets [1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol apart from these similar compounds is its unique combination of functional groups The presence of the imidazole ring, benzyl group, and piperidine moiety in a single molecule provides a versatile platform for various chemical and biological applications
Eigenschaften
IUPAC Name |
[1-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3S/c1-17(2)16-28(26,27)21-22-12-20(14-23-11-7-6-10-19(23)15-25)24(21)13-18-8-4-3-5-9-18/h3-5,8-9,12,17,19,25H,6-7,10-11,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNMDBMANDQQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCCCC3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(cyclobutylmethyl)-3-hydroxy-3-{[methyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]methyl}-2-piperidinone](/img/structure/B5958202.png)
![3-(1-naphthyl)-5-(4,4,4-trifluorobutanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5958205.png)
![N-[(E)-1H-indol-2-ylmethylideneamino]-3-methylbutanamide](/img/structure/B5958213.png)
![2-[(4-Ethynylphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5958217.png)
![N-[3-(3-methoxyphenyl)propyl]benzamide](/img/structure/B5958240.png)
![N-methyl-N-[(1-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-1H-tetrazol-5-yl)methyl]-2-propanamine](/img/structure/B5958246.png)
![2-{[5-(2,5-dimethyl-3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5958253.png)

![3-[(2E)-3-(4-Methoxyphenyl)-2-(phenylformamido)prop-2-enamido]benzoic acid](/img/structure/B5958265.png)
![2-(4-methoxyphenyl)-5-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5958273.png)
![4-(5-methoxy-2-furoyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5958283.png)

![N-(3-{[2-(4-tert-butylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5958287.png)
![4-{1-[(4-isopropylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5958290.png)
